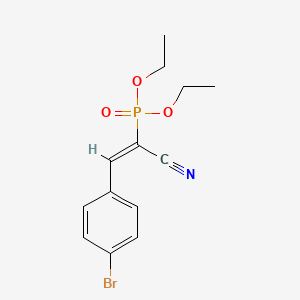
(E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile is an organic compound characterized by the presence of a bromophenyl group, a diethoxyphosphoryl group, and a prop-2-enenitrile moiety
Méthodes De Préparation
The synthesis of (E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile typically involves a multi-step process. One common method includes the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. The reaction conditions often involve the use of a base such as potassium phosphate and grinding the reactants in a mortar . Industrial production methods may involve solvent-free conditions to adhere to green chemistry principles .
Analyse Des Réactions Chimiques
(E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
(E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in halogen bonding, while the diethoxyphosphoryl group can engage in phosphorylation reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
(E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile can be compared with similar compounds such as:
(E)-3-(4-bromophenyl)-3,3′-(4-methyl-1,2-phenylene diimine): Similar structure but different functional groups.
N-[(E)-(4-Bromophenyl)methylidene]-4-nitroaniline: Contains a nitro group instead of a diethoxyphosphoryl group.
N’-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: Different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C13H15BrNO3P |
|---|---|
Poids moléculaire |
344.14 g/mol |
Nom IUPAC |
(E)-3-(4-bromophenyl)-2-diethoxyphosphorylprop-2-enenitrile |
InChI |
InChI=1S/C13H15BrNO3P/c1-3-17-19(16,18-4-2)13(10-15)9-11-5-7-12(14)8-6-11/h5-9H,3-4H2,1-2H3/b13-9+ |
Clé InChI |
CJBUCTWITLKVFJ-UKTHLTGXSA-N |
SMILES isomérique |
CCOP(=O)(/C(=C/C1=CC=C(C=C1)Br)/C#N)OCC |
SMILES canonique |
CCOP(=O)(C(=CC1=CC=C(C=C1)Br)C#N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


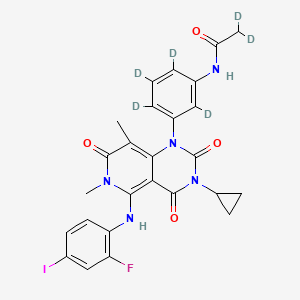
![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)
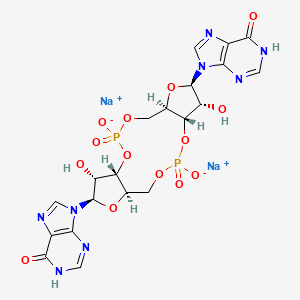
![6-[2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10778729.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10778739.png)
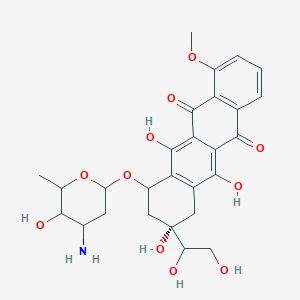
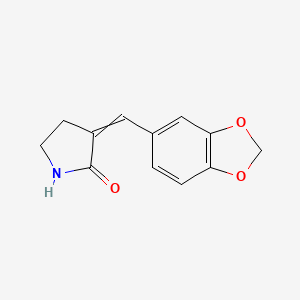

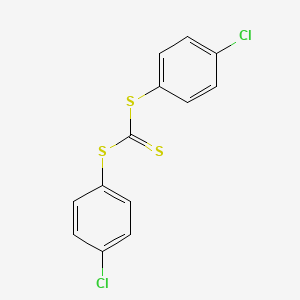

![7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione](/img/structure/B10778789.png)
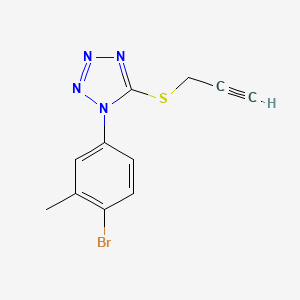
![[1-(4-Chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778796.png)
![5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B10778807.png)
